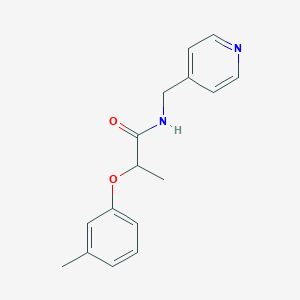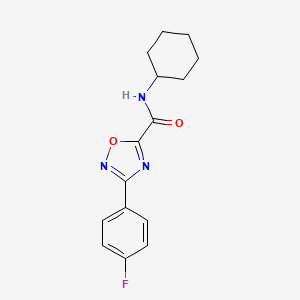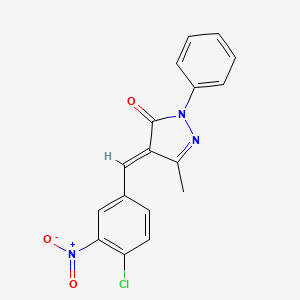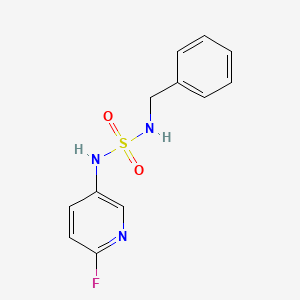
N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase Jumonji D3 (JMJD3) and ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX). The compound has gained significant attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. In
Mecanismo De Acción
N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide inhibits the activity of JMJD3 and UTX by binding to the active site of the enzymes. The compound forms a covalent bond with a conserved cysteine residue in the active site, leading to irreversible inhibition of the enzyme. Inhibition of JMJD3 and UTX leads to changes in the methylation status of histone proteins, which in turn affects gene expression patterns and cellular processes.
Biochemical and Physiological Effects:
N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide has been shown to have significant effects on cellular processes in vitro and in vivo. In cancer cells, the compound has been shown to inhibit cell growth and induce cell death. In animal models of inflammation and autoimmune disorders, N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide has been shown to reduce inflammation and improve disease symptoms. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has good stability. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of JMJD3 and UTX in cellular processes. However, the irreversible nature of the inhibition can be a limitation for some experiments, as it may not allow for the recovery of enzyme activity. Additionally, the compound's effects on cellular processes can be complex and may vary depending on the cell type and experimental conditions.
Direcciones Futuras
N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide has significant potential for future research and therapeutic applications. One area of future research is the development of more potent and selective inhibitors of JMJD3 and UTX. Another area of research is the investigation of the compound's effects on other cellular processes and disease states. Additionally, the compound's potential as a therapeutic agent for neurodegenerative diseases and other CNS disorders is an area of active research. Overall, N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide is a promising compound with significant potential for future research and therapeutic applications.
Métodos De Síntesis
The synthesis of N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide involves a multi-step process that starts with the reaction of 6-fluoropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzylamine to form the benzylamide intermediate, which is subsequently treated with sulfamide to yield the final product. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of JMJD3 and UTX, two histone demethylases that play critical roles in gene expression regulation. Inhibition of these enzymes leads to changes in gene expression patterns that can have significant effects on cellular processes, including cell growth, differentiation, and inflammation. As a result, N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide has been investigated as a potential therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
N-(benzylsulfamoyl)-6-fluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c13-12-7-6-11(9-14-12)16-19(17,18)15-8-10-4-2-1-3-5-10/h1-7,9,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGVCJCWFJKHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(6-fluoropyridin-3-yl)sulfamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)
![2,7-dimethyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5294945.png)
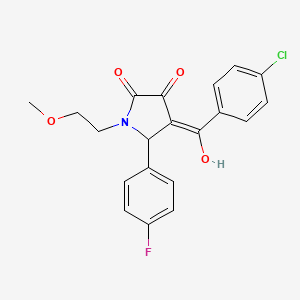
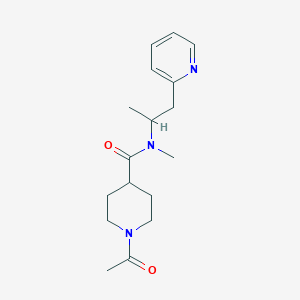
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
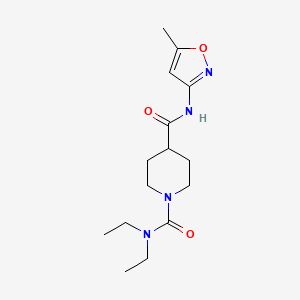
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)
![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)
